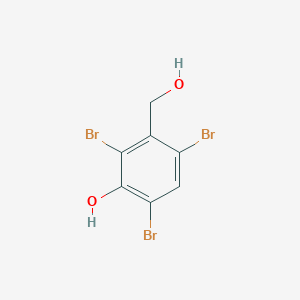

3-Hydroxy-2,4,6-tribromobenzyl alcohol

CAS No.: 2316-63-4

Cat. No.: VC13686194

Molecular Formula: C7H5Br3O2

Molecular Weight: 360.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2316-63-4 |

|---|---|

| Molecular Formula | C7H5Br3O2 |

| Molecular Weight | 360.82 g/mol |

| IUPAC Name | 2,4,6-tribromo-3-(hydroxymethyl)phenol |

| Standard InChI | InChI=1S/C7H5Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,11-12H,2H2 |

| Standard InChI Key | BBWNCMUFINAVBT-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Br)O)Br)CO)Br |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)O)Br)CO)Br |

Introduction

Structural and Chemical Identity

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No. 2316-63-4) is a polybrominated aromatic compound with the molecular formula C₇H₅Br₃O₂ and a molecular weight of 360.82 g/mol . Its IUPAC name, 2,4,6-tribromo-3-(hydroxymethyl)phenol, reflects its structural features:

-

A phenolic ring substituted with bromine atoms at the 2, 4, and 6 positions.

-

A hydroxymethyl (-CH₂OH) group at the 3 position.

The compound’s stability is attributed to the electron-withdrawing effects of bromine atoms, which enhance its reactivity in substitution and oxidation reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential bromination and hydroxylation steps:

-

Bromination of Benzyl Alcohol Derivatives:

-

Catalytic Methods:

| Parameter | Conditions | Yield |

|---|---|---|

| Brominating Agent | Br₂ in acetic acid | 60–75% |

| Catalyst | Aluminum triphenate | >80% |

| Temperature | 70°C | – |

Industrial-Scale Production

Industrial processes use large-scale reactors with stringent control of bromine stoichiometry and waste management to minimize side products like dibrominated analogs .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 81–85°C (estimated) | |

| Solubility | Soluble in DMSO, THF; insoluble in H₂O | |

| LogP (Octanol-Water) | 3.2 (predicted) | |

| Stability | Sensitive to light and oxidation |

The compound’s low water solubility and high logP suggest a propensity for bioaccumulation in lipid-rich tissues .

Applications in Scientific Research

Organic Synthesis

-

Intermediate for Brominated Compounds: Used to synthesize flame retardants, pharmaceuticals, and agrochemicals.

-

Cross-Coupling Reactions: Participates in Suzuki-Miyaura reactions to form biaryl structures .

Biological Studies

-

Cytotoxicity: Demonstrates concentration-dependent apoptosis in human lung cancer cells (IC₅₀: 12–25 μM) .

-

DNA Interaction: Forms covalent adducts with guanine residues, disrupting replication .

Recent Research Findings

Environmental Presence

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume